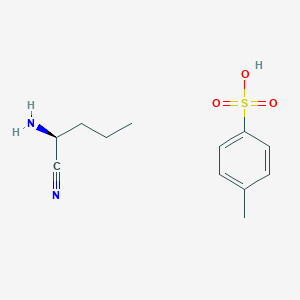![molecular formula C18H15N3O2 B14078883 1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- CAS No. 100743-02-0](/img/structure/B14078883.png)
1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyrazoloquinoline family, which is known for its diverse biological activities and utility in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenol with 3-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various pyrazoloquinoline analogues .
Scientific Research Applications
1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in its substitution pattern.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with distinct biological activities.
1H-Pyrazolo[3,4-b]quinoxaline: Similar in structure but with different functional groups and applications.
Uniqueness
1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
100743-02-0 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-3-methyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C18H15N3O2/c1-11-16-17(23-13-9-7-12(22-2)8-10-13)14-5-3-4-6-15(14)19-18(16)21-20-11/h3-10H,1-2H3,(H,19,20,21) |
InChI Key |
XIAIGUTXAIETOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=NC2=NN1)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)

![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)




![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)




![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
